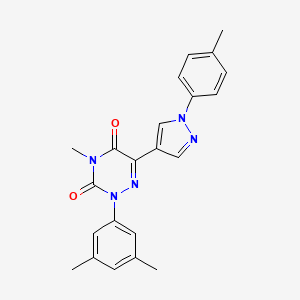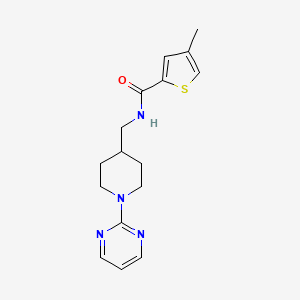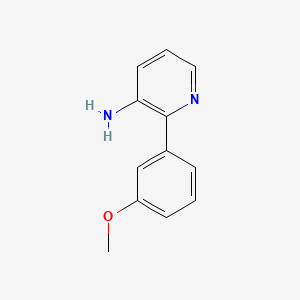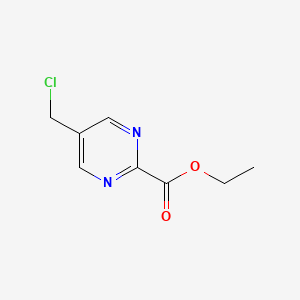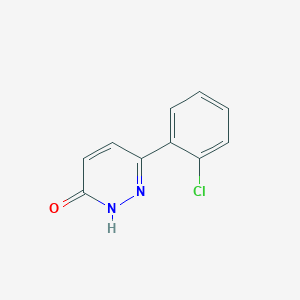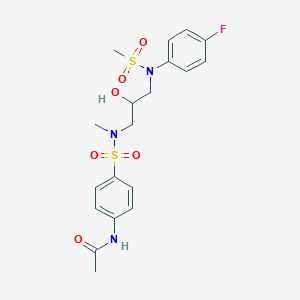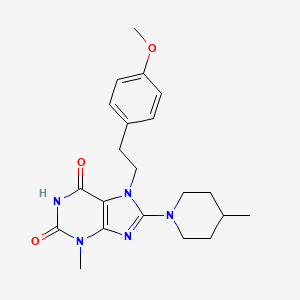
7-(4-methoxyphenethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-methoxyphenethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research by Zygmunt et al. (2015) on derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties has demonstrated significant analgesic and anti-inflammatory effects. These compounds, particularly benzylamide and 4-phenylpiperazinamide derivatives, exhibited enhanced activity compared to acetylsalicylic acid in models of pain and inflammation, suggesting a new class of analgesic and anti-inflammatory agents worth further evaluation (Zygmunt et al., 2015).
Psychotropic Potential
Chłoń-Rzepa et al. (2013) designed and synthesized a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. Their research identified compounds with promising antidepressant-like and anxiolytic-like activities, indicating the potential for developing new psychotropic medications (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
Wang et al. (2011) determined the crystal structure of a compound similar in structure, highlighting diverse conformations within its molecular framework. This study contributes to the understanding of structural characteristics that may influence the pharmacological properties of related compounds (Wang et al., 2011).
Potential Anxiolytic Activity
A study by Jastrzębska-Więsek et al. (2011) explored the anxiolytic potential of 7-arylpiperazinylbutyl-8-morpholinyl-purine-2,6-dione analogs. They found specific compounds exhibiting anxiolytic activity without corresponding antidepressant effects, underlining the selective therapeutic profiles these molecules might offer (Jastrzębska-Więsek et al., 2011).
Serotonin Receptor Ligands
Jurczyk et al. (2004) synthesized new pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine, testing them for affinity towards various receptors. Their work identified compounds acting as antagonists at presynaptic and postsynaptic 5-HT1A receptors, with one compound showing anxiolytic-like and antidepressant-like activities comparable to diazepam (Jurczyk et al., 2004).
properties
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-8-11-25(12-9-14)20-22-18-17(19(27)23-21(28)24(18)2)26(20)13-10-15-4-6-16(29-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHKZVDGGRUAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

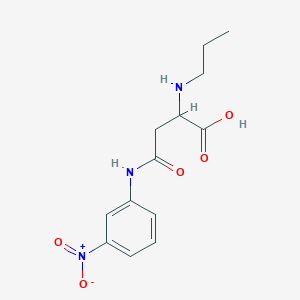

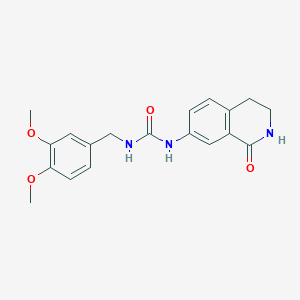
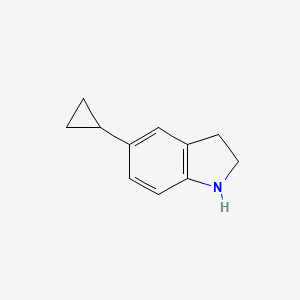
![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)

